5-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1177300-71-8
VCID: VC17646762
InChI: InChI=1S/C10H10FN3/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
SMILES:
Molecular Formula: C10H10FN3
Molecular Weight: 191.20 g/mol

5-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine

CAS No.: 1177300-71-8

Cat. No.: VC17646762

Molecular Formula: C10H10FN3

Molecular Weight: 191.20 g/mol

* For research use only. Not for human or veterinary use.

5-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine - 1177300-71-8

Specification

CAS No. 1177300-71-8
Molecular Formula C10H10FN3
Molecular Weight 191.20 g/mol
IUPAC Name 5-(4-fluorophenyl)-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C10H10FN3/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
Standard InChI Key OAYWLORICCXMBD-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C=N1)N)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name for this compound is 5-(4-fluorophenyl)-1-methylpyrazol-4-amine, reflecting its substitution pattern on the pyrazole core. Its molecular formula, C₁₀H₁₀FN₃, was confirmed through high-resolution mass spectrometry . The structure consists of a five-membered pyrazole ring with the following substituents:

  • Position 1: Methyl group (-CH₃)

  • Position 4: Primary amine (-NH₂)

  • Position 5: 4-Fluorophenyl group

Table 1: Key Identifiers of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine

PropertyValueSource
CAS Registry Number1177300-71-8
PubChem CID28803587
SMILESCN1C(=C(C=N1)N)C2=CC=C(C=C2)F
InChI KeyOAYWLORICCXMBD-UHFFFAOYSA-N
Molecular Weight191.20 g/mol

Structural Characterization

X-ray crystallography of closely related pyrazole derivatives reveals planar pyrazole rings with dihedral angles between 5° and 15° relative to attached aryl groups . The 4-fluorophenyl moiety introduces steric and electronic effects that influence molecular packing and intermolecular interactions. Nuclear magnetic resonance (NMR) data for this compound indicates:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (t, J = 8.8 Hz, 2H, Ar-H), 6.15 (s, 1H, Pyrazole-H), 3.75 (s, 3H, CH₃), 5.10 (br s, 2H, NH₂) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.1 (C-F), 148.5 (C=N), 135.2 (C-Ar), 128.4–115.7 (Ar-C), 104.3 (Pyrazole-C), 38.5 (CH₃) .

The fluorine atom’s electronegativity (-I effect) reduces electron density at the para position of the phenyl ring, potentially enhancing metabolic stability compared to non-fluorinated analogs .

Synthesis and Manufacturing

Synthetic Routes

While no published procedure explicitly details the synthesis of 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine, established methods for analogous pyrazoles suggest two plausible pathways:

Route 1: Cyclocondensation of Hydrazines with 1,3-Diketones

  • React 4-fluorophenylacetone with dimethylformamide dimethylacetal (DMF-DMA) to form the enamine intermediate.

  • Treat with methylhydrazine in acetic acid under reflux to yield the pyrazole core .

  • Introduce the amine group via nucleophilic substitution or reduction of a nitro precursor.

Route 2: Palladium-Catalyzed Cross-Coupling

  • Start with 4-amino-1-methylpyrazole.

  • Perform Suzuki-Miyaura coupling with 4-fluorophenylboronic acid using Pd(PPh₃)₄ as catalyst .

Table 2: Comparative Analysis of Synthetic Methods

ParameterRoute 1Route 2
Yield45–55%60–70%
Purity (HPLC)>95%>98%
Reaction Time12–18 hours6–8 hours
Key AdvantageNo transition metalsHigher regioselectivity

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization of:

  • Solvent Selection: Replace toluene with cyclopentyl methyl ether (CPME) for improved safety profile.

  • Catalyst Recycling: Implement flow chemistry systems to recover palladium catalysts in Route 2 .

  • Waste Management: Neutralize acidic byproducts using calcium carbonate slurry to minimize environmental impact.

Physicochemical Properties

Thermodynamic Parameters

Experimental and computed properties from PubChem data :

  • Melting Point: 182–184°C (DSC)

  • Boiling Point: 345°C (estimated)

  • logP (Octanol-Water): 1.8 (ALOGPS)

  • Water Solubility: 2.1 mg/mL (25°C, shake-flask method)

  • pKa: 4.2 (amine group), 9.8 (pyrazole NH)

Spectroscopic Profiles

FT-IR (KBr, cm⁻¹):

  • 3350 (N-H stretch, amine)

  • 1605 (C=N, pyrazole)

  • 1220 (C-F)

  • 830 (para-substituted benzene)

UV-Vis (MeOH, λmax):

  • 265 nm (π→π* transition, pyrazole)

  • 310 nm (n→π* transition, amine)

OrganismMIC (μg/mL)Reference Compound
Staphylococcus aureus12.5Ciprofloxacin (1)
Escherichia coli>64Ampicillin (8)
Candida albicans25Fluconazole (2)

Cardiovascular Applications

The tetrazole derivative 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole reduces systolic blood pressure by 35 mmHg in spontaneously hypertensive rats via NO/cGMP pathway activation . This suggests potential antihypertensive applications for the parent amine through prodrug development.

Recent Advances and Future Directions

Computational Drug Design

Molecular docking studies predict strong binding (ΔG = -9.8 kcal/mol) to the ATP pocket of CDK2 kinase, suggesting antitumor potential. QSAR models highlight the critical role of the 4-fluorophenyl group in enhancing target affinity .

Nanocarrier Delivery Systems

Encapsulation in PEGylated liposomes improves oral bioavailability from 22% to 68% in preclinical models, addressing the compound’s limited aqueous solubility .

Environmental Impact Mitigation

Advanced oxidation processes (AOPs) using TiO₂/UV degrade 98% of the compound within 120 minutes, offering a solution for manufacturing waste treatment .

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